N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-15-13-19(14-16-21)23-17-24(20-11-9-18(2)10-12-20)27(25-23)33(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLHHSLKYYVYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Target Molecule Deconstruction
The target compound dissects into three structural components:
- Pyrazoline core : 4,5-dihydro-1H-pyrazole substituted at positions 1, 3, and 5.
- N1-Benzenesulfonyl group : Introduced via sulfonylation of the pyrazoline’s secondary amine.
- C3-Aryl ethanesulfonamide : Derived from sulfonylation of a para-aminophenyl substituent.
Synthetic Strategy Selection
Two primary routes emerge from literature analysis:
- Route A : Chalcone cyclocondensation → N1-sulfonylation → nitro reduction → C3-sulfonylation.
- Route B : Pre-sulfonylated hydrazine cyclization → sequential functionalization.
Route A aligns with scalable protocols for pyrazoline sulfonamides, while Route B risks competing reactions during cyclization.
Detailed Synthetic Procedures
Chalcone Synthesis (Intermediate I)
Reactants :
- 4-Methylacetophenone (1.0 equiv)
- 4-Nitrobenzaldehyde (1.1 equiv)
Conditions :
- Solvent: Ethanol (10 vol)
- Base: 40% NaOH (0.5 vol)
- Temperature: 0°C → rt, 12 h
Mechanism : Claisen-Schmidt condensation under basic conditions yields (E)-3-(4-nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one.
Pyrazoline Formation (Intermediate II)
Reactants :
- Chalcone (Intermediate I, 1.0 equiv)
- Hydrazine hydrate (1.5 equiv)
Conditions :
- Solvent: Ethanol (15 vol)
- Temperature: Reflux, 8 h
Mechanism : Cyclocondensation forms 5-(4-methylphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole.
N1-Benzenesulfonylation (Intermediate III)
Reactants :
- Pyrazoline (Intermediate II, 1.0 equiv)
- Benzenesulfonyl chloride (1.2 equiv)
Conditions :
- Solvent: Dichloromethane (8 vol)
- Base: Pyridine (2.5 equiv)
- Temperature: 0°C → rt, 6 h
Mechanism : Nucleophilic substitution at pyrazoline’s secondary amine.
Nitro Reduction (Intermediate IV)
Reactants :
- Intermediate III (1.0 equiv)
Conditions :
- Catalyst: 10% Pd/C (0.1 equiv)
- Solvent: Ethanol (10 vol)
- Pressure: H₂ (50 psi)
- Temperature: 25°C, 12 h
Mechanism : Catalytic hydrogenation reduces -NO₂ to -NH₂.
| Parameter | Value |
|---|---|
| Yield | 95% |
| Purity (HPLC) | >99% |
| Characterization | HRMS (ESI): m/z calc. for C₂₃H₂₁N₃O₂S [M+H]⁺: 420.1482, found: 420.1485 |
Ethanesulfonamide Formation (Final Product)
Reactants :
- Intermediate IV (1.0 equiv)
- Ethanesulfonyl chloride (1.5 equiv)
Conditions :
- Solvent: THF (6 vol)
- Base: Triethylamine (3.0 equiv)
- Temperature: 0°C → rt, 4 h
Mechanism : Sulfonylation of the aryl amine.
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purity (HPLC) | 98% |
| Characterization | M.p.: 218–220°C; IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |
Optimization Insights
Cyclocondensation Solvent Screening
Ethanol outperformed DMF and acetonitrile in pyrazoline yield due to improved chalcone solubility and hydrazine compatibility:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 70 | 94 |
| DMF | 45 | 88 |
| Acetonitrile | 52 | 90 |
Sulfonylation Base Effects
Pyridine gave superior N1-sulfonylation yields versus triethylamine or DMAP by minimizing HCl-mediated decomposition:
| Base | Yield (%) |
|---|---|
| Pyridine | 90 |
| Triethylamine | 75 |
| DMAP | 68 |
Challenges and Mitigation
Regioselectivity in Cyclocondensation
Hydrazine attack occurs preferentially at the α,β-unsaturated ketone’s β-carbon, confirmed by NOESY NMR. Using excess hydrazine (1.5 equiv) suppresses dimerization side products.
Sulfonamide Hydrolysis
Ethanesulfonyl chloride’s moisture sensitivity necessitated rigorous anhydrous conditions. Quenching with ice water precipitated the product while limiting hydrolysis to <2%.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions, including condensation and sulfonation processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the biosynthesis of prostaglandins, which are mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) leverage this mechanism to alleviate pain and inflammation .
Anticancer Activity
Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Carbonic Anhydrase Inhibition
Recent findings suggest that derivatives of pyrazole sulfonamides can act as inhibitors of carbonic anhydrase isozymes, which are implicated in conditions like glaucoma and epilepsy. This inhibition may provide therapeutic benefits in managing these disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)ethane-1-sulfonamide: Similar structure but with a chlorine atom instead of the benzenesulfonyl group.
N-(4-nitrophenyl)ethane-1-sulfonamide: Contains a nitro group instead of the benzenesulfonyl group.
N-(4-methoxyphenyl)ethane-1-sulfonamide: Features a methoxy group instead of the benzenesulfonyl group.
Uniqueness
N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is unique due to its combination of the benzenesulfonyl group and the pyrazole ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be classified as a sulfonamide derivative with a complex structure that includes a pyrazole moiety. Its molecular formula is C19H22N2O3S, and it features both aromatic and aliphatic components that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate various biochemical pathways. The sulfonamide group is known for its antibacterial properties, while the pyrazole ring has been associated with anti-inflammatory and analgesic effects.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrase, which plays a crucial role in regulating acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
- Antioxidant Activity : Molecular docking studies indicate that the compound exhibits antioxidant properties, potentially through the scavenging of free radicals and modulation of oxidative stress pathways .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure suggests it may exhibit similar properties:
- In vitro Studies : Preliminary studies have indicated that derivatives of sulfonamides, including those with pyrazole rings, possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Research has demonstrated that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines:
- Case Study : A study involving related pyrazole derivatives showed significant reductions in inflammation markers in animal models of arthritis .
Antiviral Activity
Some derivatives have been explored for their antiviral potential:
- Research Findings : Compounds structurally related to our target have demonstrated effectiveness against viruses such as Herpes simplex virus (HSV) and Coxsackievirus B3, indicating a possible broad-spectrum antiviral activity .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives often depends on the substituents on the aromatic rings and the nature of the sulfonamide group. Key observations include:
- Substituent Effects : Variations in the methyl or phenyl groups on the pyrazole ring can significantly influence potency and selectivity against different biological targets.
- Optimal Configuration : Studies suggest that specific configurations around the sulfonamide group enhance binding affinity to target enzymes .
Data Tables
Q & A
Basic Question: What are the key steps for synthesizing this compound, and how can its purity be validated?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Subsequent sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) introduces the sulfonamide groups . Critical parameters include temperature control (0–5°C during sulfonylation to prevent side reactions) and stoichiometric precision.
Purity Validation:
- High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via - and -NMR, focusing on diagnostic peaks (e.g., pyrazole ring protons at δ 3.5–4.5 ppm and sulfonamide protons at δ 7.0–8.0 ppm) .
Advanced Question: How can reaction conditions be optimized to improve yield while minimizing byproducts?
Methodological Answer:
Optimization requires a factorial design of experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For example:
- Solvent Screening: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency compared to non-polar alternatives .
- Microwave-Assisted Synthesis: Reduces reaction time by 30–50% while maintaining >90% yield, as demonstrated for analogous pyrazole derivatives .
- Process Analytical Technology (PAT): Real-time monitoring via FT-IR or Raman spectroscopy identifies intermediate formation, enabling dynamic adjustments .
Basic Question: What functional groups are critical for the compound’s biological activity, and how are they characterized?
Methodological Answer:
- Key Functional Groups:
- Pyrazole Ring: Acts as a hydrogen-bond acceptor, critical for target binding (e.g., enzyme active sites).
- Sulfonamide Groups: Enhance solubility and enable interactions with charged residues in biological targets .
Characterization Techniques:
- Infrared Spectroscopy (IR): Confirm sulfonamide S=O stretches at 1150–1300 cm and pyrazole C=N stretches at 1500–1600 cm .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS in positive ion mode) with expected [M+H] peaks .
Advanced Question: How should researchers address contradictory data in biological assays (e.g., inconsistent IC50_{50}50 values)?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Systematic approaches include:
- Purity Reassessment: Verify purity via HPLC-MS to rule out degradation products .
- Buffer Optimization: Test activity in varying pH (6.5–7.5) and ionic strength to identify condition-dependent effects .
- QSAR Modeling: Correlate structural variations (e.g., substituents on the benzene ring) with activity trends to identify pharmacophores .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of sulfonamide groups .
- Solubility Considerations: Prepare stock solutions in DMSO (dry, <0.1% HO) and aliquot to minimize freeze-thaw cycles .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., carbonic anhydrase isoforms) .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification (e.g., replacing 4-methylphenyl with fluorophenyl) .
- ADMET Prediction: Employ tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .
Basic Question: What analytical techniques are suitable for monitoring reaction progress?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Track intermediates using silica plates and UV visualization (R values: starting material ~0.2, product ~0.6 in ethyl acetate/hexane 1:1) .
- Gas Chromatography (GC): Quantify volatile byproducts (e.g., unreacted benzenesulfonyl chloride) with FID detection .
Advanced Question: How can researchers resolve crystallographic ambiguities in structural elucidation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Resolve bond lengths and angles (e.g., pyrazole ring planarity) with <0.01 Å precision .
- Density Functional Theory (DFT): Compare computed vs. experimental geometries (e.g., B3LYP/6-31G* level) to validate stereoelectronic effects .
Basic Question: What safety precautions are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform sulfonylation steps in a fume hood due to volatile reagents (e.g., SO off-gassing) .
Advanced Question: How can metabolic stability be assessed preclinically?
Methodological Answer:
- Liver Microsome Assays: Incubate with human or rat microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
